

Application Notes and Protocols for Azido-PEG6-amine in PROTAC Synthesis

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Compound of Interest		
Compound Name:	Azido-PEG6-amine	
Cat. No.:	B1666435	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][3] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Furthermore, the length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2][5]

Azido-PEG6-amine: A Versatile Linker for PROTAC Synthesis



Azido-PEG6-amine is a bifunctional PEG-based linker that has emerged as a valuable tool in PROTAC synthesis.[6] It features an azide group at one end and a primary amine at the other, connected by a 6-unit polyethylene glycol chain. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

The primary amine can readily participate in standard amide bond formation with a carboxylic acid-functionalized ligand. The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[7][8] Specifically, the azide can undergo Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-functionalized binding moiety.[6][8] This modular and efficient approach streamlines the synthesis of PROTAC libraries for rapid optimization of linker length and composition.[9][10]

Data Presentation

Table 1: Physicochemical Properties of Azido-PEG6-amine

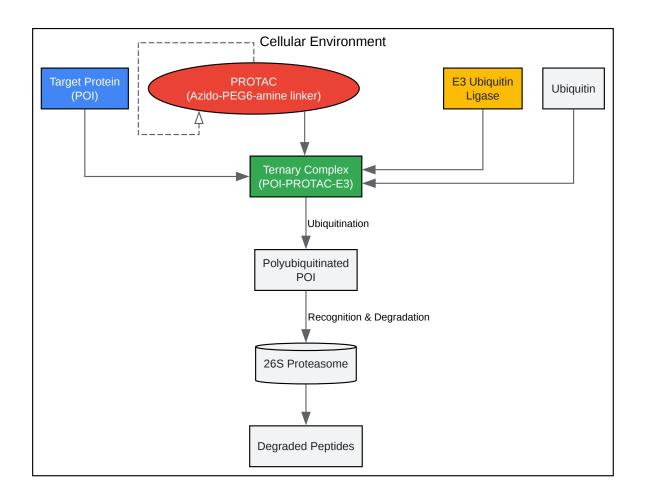
Property	Value
Chemical Formula	C14H30N4O6
Molecular Weight	350.41 g/mol
Appearance	Varies (typically a colorless to pale yellow oil or solid)
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents.[11]

Table 2: Representative Characterization Data for a PROTAC Synthesized with **Azido-PEG6- amine**



Analytical Method	Expected Result
¹ H NMR, ¹³ C NMR	Peaks corresponding to the POI ligand, the PEG linker (characteristic ethylene glycol repeats), and the E3 ligase ligand.[1]
LC-MS	A single major peak with the expected mass-to- charge ratio (m/z) for the final PROTAC molecule.[12]
Purity (HPLC)	>95% for biological assays.[13]

Signaling Pathways and Experimental Workflows





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Caption: PROTAC-mediated protein degradation pathway.



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Caption: A typical workflow for the two-step synthesis of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of Azide-PEG6-E3 Ligase Ligand Intermediate via Amide Coupling

This protocol describes the conjugation of a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide derivative) to the amine terminus of **Azido-PEG6-amine**.

Materials:

- E3 ligase ligand with a carboxylic acid group (1.0 equivalent)
- Azido-PEG6-amine (1.1 equivalents)
- HATU (1.2 equivalents)
- DIPEA (3.0 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Standard glassware for organic synthesis
- Inert gas (Argon or Nitrogen)



Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
- Add a solution of Azido-PEG6-amine (1.1 equivalents) in a minimal amount of anhydrous
 DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring its progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the Azide-PEG6-E3 ligase ligand intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing POI ligand.

Materials:

- Azide-PEG6-E3 ligase ligand intermediate (1.0 equivalent)
- Alkyne-functionalized POI ligand (1.0 equivalent)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
- Sodium ascorbate (0.3 equivalents)



- Solvent system (e.g., t-BuOH/H₂O or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- Dissolve the Azide-PEG6-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in the chosen solvent system in a reaction vial.
- Degas the solution by bubbling with an inert gas for 15-20 minutes.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
- In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
- To the reaction mixture, add the sodium ascorbate solution followed by the copper sulfate solution.
- Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Characterization and In Vitro Evaluation of the Final PROTAC

Characterization:

• Identity and Purity: Confirm the identity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess the purity using analytical HPLC.



In Vitro Evaluation:

- Western Blot for Target Protein Degradation:
 - Culture target cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
 - Lyse the cells and quantify the total protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.[14]
- · Dose-Response Analysis:
 - Perform the western blot experiment with a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% degradation of the target protein is achieved) and D_{max} (maximum degradation level).
- Cell Viability Assay:
 - Treat cells with the PROTAC at various concentrations to assess its cytotoxic effects using assays such as MTS or MTT.[14]

Conclusion

Azido-PEG6-amine is a highly effective and versatile linker for the modular synthesis of PROTACs. Its heterobifunctional nature, combined with the efficiency and orthogonality of click chemistry, facilitates the rapid assembly of PROTAC libraries. This enables the systematic optimization of linker properties to develop potent and selective protein degraders for therapeutic applications. The provided protocols offer a robust framework for the synthesis, purification, and characterization of PROTACs utilizing this valuable chemical tool.



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